molecular formula C35H40N3NaO7S2 B15141610 sodium;(2E)-3,3-dimethyl-1-[6-oxo-6-(prop-2-ynylamino)hexyl]-2-[(2E,4E)-5-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate

sodium;(2E)-3,3-dimethyl-1-[6-oxo-6-(prop-2-ynylamino)hexyl]-2-[(2E,4E)-5-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate

Cat. No.: B15141610
M. Wt: 701.8 g/mol
InChI Key: FBFMHITXFHJTID-UHFFFAOYSA-M
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Description

The compound “sodium;(2E)-3,3-dimethyl-1-[6-oxo-6-(prop-2-ynylamino)hexyl]-2-[(2E,4E)-5-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate” is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure with multiple functional groups, including indole, sulfonate, and alkyne moieties, which contribute to its diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring specific reaction conditions and reagents. A general synthetic route may include:

    Formation of the indole core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions.

    Introduction of the sulfonate group: Sulfonation of the indole core can be performed using sulfur trioxide or chlorosulfonic acid.

    Attachment of the alkyne group: This step involves the formation of a carbon-carbon triple bond, typically through Sonogashira coupling, which requires a palladium catalyst and a copper co-catalyst.

    Formation of the dienylidene moiety: This can be achieved through a Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone.

    Final assembly: The various fragments are then coupled together under specific conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

    Scaling up the reactions: Using larger reaction vessels and optimizing reaction conditions to maintain efficiency.

    Purification: Employing techniques such as chromatography and crystallization to isolate the desired product.

    Quality control: Implementing rigorous testing to ensure the compound meets industry standards.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various types of chemical reactions, including:

    Oxidation: The alkyne and indole moieties can be oxidized under specific conditions, leading to the formation of new functional groups.

    Reduction: The compound can be reduced using reagents such as lithium aluminum hydride, which can convert carbonyl groups to alcohols.

    Substitution: The sulfonate group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of new sulfonate derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving indole and sulfonate groups.

    Medicine: Potential therapeutic applications due to its unique structure and reactivity.

    Industry: Use in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. The indole and sulfonate groups can interact with proteins and enzymes, potentially modulating their activity. The alkyne group can participate in click chemistry reactions, allowing for the attachment of the compound to various biomolecules.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with a similar indole core.

    Sodium dodecyl sulfate: A surfactant with a sulfonate group.

    Propargylamine: A compound with an alkyne group.

Uniqueness

The compound’s unique combination of functional groups sets it apart from similar compounds. The presence of both indole and sulfonate groups, along with the alkyne moiety, provides a diverse range of chemical reactivity and potential biological activity, making it a valuable compound for scientific research and industrial applications.

Properties

Molecular Formula

C35H40N3NaO7S2

Molecular Weight

701.8 g/mol

IUPAC Name

sodium;(2E)-3,3-dimethyl-1-[6-oxo-6-(prop-2-ynylamino)hexyl]-2-[(2E,4E)-5-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate

InChI

InChI=1S/C35H41N3O7S2.Na/c1-7-21-36-33(39)16-12-9-13-22-38-30-20-18-26(47(43,44)45)24-28(30)35(4,5)32(38)15-11-8-10-14-31-34(2,3)27-23-25(46(40,41)42)17-19-29(27)37(31)6;/h1,8,10-11,14-15,17-20,23-24H,9,12-13,16,21-22H2,2-6H3,(H2-,36,39,40,41,42,43,44,45);/q;+1/p-1

InChI Key

FBFMHITXFHJTID-UHFFFAOYSA-M

Isomeric SMILES

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1/C=C/C=C/C=C/3\C(C4=C(N3CCCCCC(=O)NCC#C)C=CC(=C4)S(=O)(=O)[O-])(C)C)C)C.[Na+]

Canonical SMILES

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=CC=C3C(C4=C(N3CCCCCC(=O)NCC#C)C=CC(=C4)S(=O)(=O)[O-])(C)C)C)C.[Na+]

Origin of Product

United States

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